N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
CAS No.: 1215522-09-0
Cat. No.: VC4637336
Molecular Formula: C23H30ClN3O4S2
Molecular Weight: 512.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215522-09-0 |
|---|---|
| Molecular Formula | C23H30ClN3O4S2 |
| Molecular Weight | 512.08 |
| IUPAC Name | 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)14-15-26(23-24-20-12-11-18(30-3)17-21(20)31-23)22(27)13-16-32(28,29)19-9-7-6-8-10-19;/h6-12,17H,4-5,13-16H2,1-3H3;1H |
| Standard InChI Key | XOJWFSICTCIILQ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a benzo[d]thiazole scaffold substituted at the 2-position with a methoxy group and at the 6-position with a propanamide chain. The propanamide moiety is further modified with a phenylsulfonyl group and a diethylaminoethyl side chain, culminating in a hydrochloride salt form. The SMILES notation (CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC(=N2)SCCN(C)C)C3=CC=CS3) highlights the connectivity of sulfur, nitrogen, and oxygen atoms, which are critical for molecular interactions.
Key structural elements include:
-
Benzo[d]thiazole core: A bicyclic system known for stabilizing π-π interactions with biological targets .
-
Methoxy group: Enhances lipid solubility and modulates electronic effects on the aromatic ring.
-
Phenylsulfonylpropanamide: Introduces sulfonamide functionality, often associated with enzyme inhibition .
-
Diethylaminoethyl side chain: Provides cationic character at physiological pH, improving aqueous solubility and membrane permeability.
Physicochemical Properties
The compound’s molecular weight (512.08 g/mol) and polar surface area (126 Ų) suggest moderate bioavailability, though solubility data remain unreported. Its LogP value, estimated at 3.2, indicates moderate lipophilicity, balancing membrane penetration and aqueous dispersion.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₃₀ClN₃O₄S₂ | |
| Molecular Weight | 512.08 g/mol | |
| IUPAC Name | 3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride | |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| InChI Key | XOJWFSICTCIILQ-UHFFFAOYSA-N |
Synthesis and Structural Optimization
Synthetic Route
The synthesis involves multi-step reactions under controlled conditions:
-
Formation of the benzo[d]thiazole core: Condensation of 2-aminothiophenol with a carbonyl source, followed by methoxylation at the 6-position .
-
Introduction of the propanamide chain: Acylation with 3-(phenylsulfonyl)propanoyl chloride in the presence of a base like triethylamine.
-
Diethylaminoethyl side chain addition: Alkylation of the secondary amine using 2-chloro-N,N-diethylethylamine under inert atmosphere .
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.
Purification typically employs recrystallization from ethanol or chromatography using silica gel, achieving >95% purity.
Structural Modifications
Modifications to the parent structure aim to optimize pharmacokinetics:
-
Methoxy substitution: Adjusting the position and number of methoxy groups alters electron density and binding affinity .
-
Sulfonamide variants: Replacing phenylsulfonyl with alkylsulfonyl groups modulates steric bulk and metabolic stability .
-
Side chain engineering: Shortening the diethylaminoethyl chain reduces cationic charge, potentially lowering renal clearance.
Challenges and Future Directions
Developmental Hurdles
-
Solubility limitations: The lack of aqueous solubility data complicates formulation design.
-
Metabolic instability: Predominant glucuronidation in liver microsomes may limit oral bioavailability .
-
Off-target effects: Potential hERG binding raises arrhythmia concerns, requiring selectivity optimization .
Research Priorities
-
Pharmacokinetic profiling: Assess absorption, distribution, and elimination in preclinical models.
-
Target validation: Identify primary biological targets via proteomic screening and CRISPR knockouts.
-
Analog synthesis: Explore halogenated or fluorinated variants to enhance potency and metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume